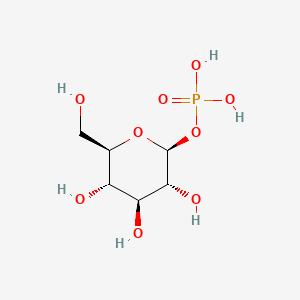
beta-D-Glucose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucose 1-phosphate: is a glucose molecule with a phosphate group attached to the first carbon atom. It is an important intermediate in carbohydrate metabolism and can exist in either the alpha or beta anomeric form. This compound plays a crucial role in various biochemical pathways, including glycogenolysis and glycogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Glucose 1-phosphate can be synthesized enzymatically using beta-glucan phosphorylases. These enzymes catalyze the reversible degradation of beta-linked glucose polymers, yielding this compound and a shorter carbohydrate chain . The reaction typically involves the use of inorganic phosphate and can be carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of trehalose using trehalose phosphorylase. This method is efficient but currently costly and not available in large amounts .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Glucose 1-phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid derivatives.
Reduction: Formation of deoxy sugars.
Substitution: Formation of glycosides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Involves glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy sugars.
Substitution: Various glycosides
Applications De Recherche Scientifique
Beta-D-Glucose 1-phosphate has numerous applications in scientific research:
Chemistry: Used as a glucosyl donor in glycosylation reactions.
Biology: Plays a role in metabolic pathways like glycogenolysis and glycogenesis.
Medicine: Investigated for its potential in treating glycogen storage diseases.
Industry: Used in the synthesis of bioactive carbohydrates and glycosylated drugs
Mécanisme D'action
Beta-D-Glucose 1-phosphate exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose 6-phosphate by the enzyme beta-phosphoglucomutase, which then enters glycolysis or gluconeogenesis pathways. This conversion is crucial for maintaining glucose homeostasis in cells .
Comparaison Avec Des Composés Similaires
- Alpha-D-Glucose 1-phosphate
- Beta-D-Glucose 6-phosphate
- Alpha-D-Glucose 6-phosphate
Comparison:
- Beta-D-Glucose 1-phosphate is unique in its specific role in glycogen metabolism and its enzymatic conversion to glucose 6-phosphate.
- Alpha-D-Glucose 1-phosphate and Beta-D-Glucose 6-phosphate also play roles in carbohydrate metabolism but differ in their specific enzymatic pathways and functions .
Propriétés
Numéro CAS |
55607-88-0 |
|---|---|
Formule moléculaire |
C6H13O9P |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
Clé InChI |
HXXFSFRBOHSIMQ-DVKNGEFBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



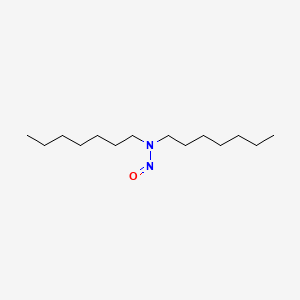
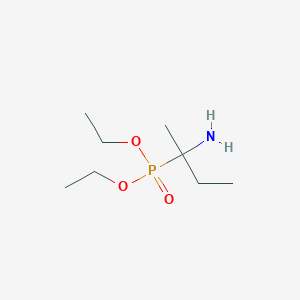
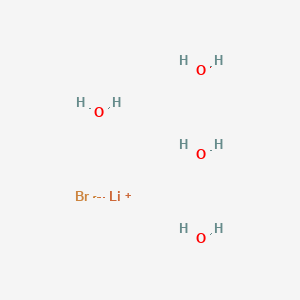
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
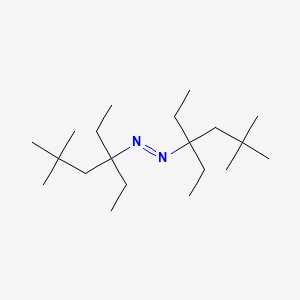
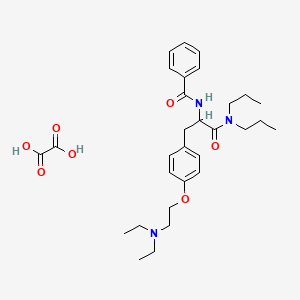

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
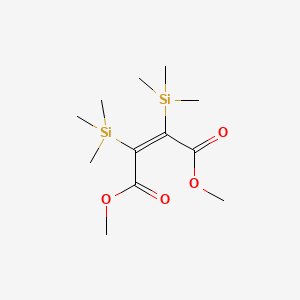
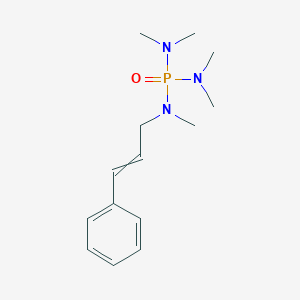
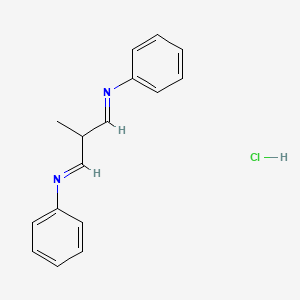
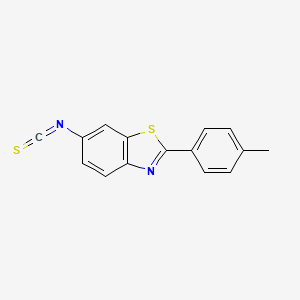
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
